molecular formula C5H2N2O3 B035552 2,4,5-Trioxopyrrolidine-3-carbonitrile CAS No. 100047-58-3

2,4,5-Trioxopyrrolidine-3-carbonitrile

Cat. No. B035552
CAS RN: 100047-58-3
M. Wt: 138.08 g/mol
InChI Key: LVRKCOPQBDVQBD-UHFFFAOYSA-N
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Description

2,4,5-Trioxopyrrolidine-3-carbonitrile (TOPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TOPC is a cyclic molecule with three carbonyl groups and a nitrile group, making it a versatile building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2,4,5-Trioxopyrrolidine-3-carbonitrile is attributed to its ability to form covalent bonds with nucleophilic groups, such as amino acids in enzymes and receptors. This leads to the inhibition of enzyme activity and modulation of receptor function, resulting in a wide range of physiological effects.
Biochemical and Physiological Effects
2,4,5-Trioxopyrrolidine-3-carbonitrile has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In addition, 2,4,5-Trioxopyrrolidine-3-carbonitrile has been found to modulate the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,5-Trioxopyrrolidine-3-carbonitrile in laboratory experiments include its high purity, stability, and versatility as a building block for organic synthesis. However, 2,4,5-Trioxopyrrolidine-3-carbonitrile is a highly reactive compound that requires careful handling and storage to prevent degradation and contamination.

Future Directions

Future research on 2,4,5-Trioxopyrrolidine-3-carbonitrile is focused on exploring its potential applications in drug discovery, particularly in the development of novel therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,4,5-Trioxopyrrolidine-3-carbonitrile and its potential for use in other areas of science, such as materials science and catalysis.
In conclusion, 2,4,5-Trioxopyrrolidine-3-carbonitrile is a versatile and promising chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. Its synthesis methods have been optimized to produce high yields of pure 2,4,5-Trioxopyrrolidine-3-carbonitrile, and its mechanism of action has been extensively studied. 2,4,5-Trioxopyrrolidine-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects, and its potential applications in drug discovery and other areas of science are currently being explored.

Synthesis Methods

The synthesis of 2,4,5-Trioxopyrrolidine-3-carbonitrile can be achieved through several methods, including the reaction of pyrrolidine with malonic acid and subsequent dehydration, or the reaction of pyrrolidine with acetic anhydride and cyanogen bromide. These methods have been optimized to produce high yields of 2,4,5-Trioxopyrrolidine-3-carbonitrile with minimal impurities.

Scientific Research Applications

2,4,5-Trioxopyrrolidine-3-carbonitrile has been extensively studied for its potential applications in various fields of science. In organic chemistry, 2,4,5-Trioxopyrrolidine-3-carbonitrile has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. In medicinal chemistry, 2,4,5-Trioxopyrrolidine-3-carbonitrile has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors.

properties

CAS RN

100047-58-3

Product Name

2,4,5-Trioxopyrrolidine-3-carbonitrile

Molecular Formula

C5H2N2O3

Molecular Weight

138.08 g/mol

IUPAC Name

2,4,5-trioxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C5H2N2O3/c6-1-2-3(8)5(10)7-4(2)9/h2H,(H,7,9,10)

InChI Key

LVRKCOPQBDVQBD-UHFFFAOYSA-N

SMILES

C(#N)C1C(=O)C(=O)NC1=O

Canonical SMILES

C(#N)C1C(=O)C(=O)NC1=O

synonyms

Oxalacetimide, 3-cyano- (6CI)

Origin of Product

United States

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